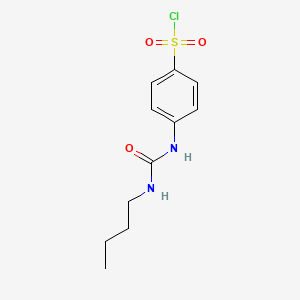
2-(2-氯乙酰氨基)-4-噻唑乙酸
描述
2-(2-Chloroacetamido)-4-thiazoleacetic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications.
科学研究应用
2-(2-Chloroacetamido)-4-thiazoleacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
作用机制
Target of Action
The primary target of 2-(2-Chloroacetamido)-4-thiazoleacetic acid is the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the generation and conduction of nerve impulses, particularly those related to sensation .
Mode of Action
2-(2-Chloroacetamido)-4-thiazoleacetic acid interacts with its targets by binding to specific sites on the sodium ion channels . This binding affects the membrane potential by reducing the passage of Na+ through these channels . As a result, the generation and conduction of nerve impulses are blocked .
Biochemical Pathways
The compound’s action on sodium ion channels disrupts the normal flow of ions across the nerve membrane. This disruption affects the propagation of electrical signals along the nerve fibers, leading to a temporary blockage of sensory nerve impulses
Result of Action
The primary result of the compound’s action is the reversible blockage of sensory nerve impulses . This blockage leads to a temporary loss of sensation, particularly pain, in the local area where the compound is applied . This makes 2-(2-Chloroacetamido)-4-thiazoleacetic acid potentially useful in applications such as local anesthesia .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloroacetamido)-4-thiazoleacetic acid typically involves the reaction of chloroacetyl chloride with thiazole derivatives under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the chloroacetamido group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-(2-Chloroacetamido)-4-thiazoleacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amide or thiol derivatives, while oxidation and reduction reactions can lead to different thiazole derivatives .
相似化合物的比较
2-Chloroacetamide: A simpler compound with similar chloroacetamido functionality but lacking the thiazole ring.
Thiazoleacetic Acid Derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness: 2-(2-Chloroacetamido)-4-thiazoleacetic acid is unique due to the combination of the chloroacetamido group and the thiazole ring, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
属性
IUPAC Name |
2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3S/c8-2-5(11)10-7-9-4(3-14-7)1-6(12)13/h3H,1-2H2,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBONMJTQXKNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)NC(=O)CCl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361454 | |
| Record name | 2-(2-Chloroacetamido)-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65243-18-7 | |
| Record name | 2-(2-Chloroacetamido)-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B1596904.png)


